



# The Genesis and Advancement of IR3535®: A Merck Development

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A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth exploration of the discovery, development, and scientific underpinnings of IR3535® (Ethyl Butylacetylaminopropionate), a widely utilized insect repellent developed and commercialized by Merck KGaA.[1][2] Inspired by the naturally occurring amino acid  $\beta$ -alanine, IR3535® has become a key tool in public health for preventing bites from various disease-carrying insects.[2][3] This document details its synthesis, mechanism of action, efficacy, safety profile, and the experimental methodologies used in its evaluation, offering a comprehensive resource for the scientific community.

## **Discovery and Development**

IR3535®, chemically known as Ethyl 3-(N-butylacetamido)propanoate, was developed by Merck in the 1970s as a safe and effective alternative to existing insect repellents.[4][5][6] The molecule's design was inspired by  $\beta$ -alanine, a naturally occurring amino acid, with modifications to enhance its repellent properties.[2][3] Since its introduction, IR3535® has been used globally for over 30 years in a variety of repellent formulations.[3][4]

It is classified as a biopesticide by the U.S. Environmental Protection Agency (EPA) due to its structural similarity to a natural substance and its favorable safety profile.[3][7] Regulatory bodies such as the EPA in the United States and the ECHA in Europe have approved its use, with no age restrictions in the EU, making it suitable for use on young children.[3][7] The World Health Organization (WHO) classifies IR3535® as "Class U," indicating it is unlikely to present an acute hazard in normal use.[7][8]



# **Physicochemical Properties and Formulations**

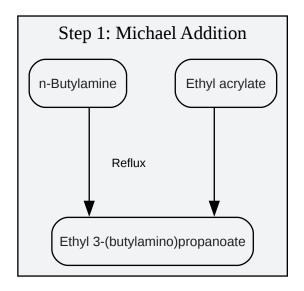
IR3535® is a colorless and nearly odorless oil, a characteristic that enhances its appeal in consumer products.[1][2] It is biodegradable and does not accumulate in the environment.[7][9] A notable property is its ability to dissolve certain plastics and synthetic fabrics, with the exception of polyethylene and polypropylene.[1][10] It is used in various formulations, including lotions, sprays, and aerosols, typically at concentrations of 10-30%.[7][11] For emulsion-based products, it is recommended to add IR3535® to the oil phase.[11]

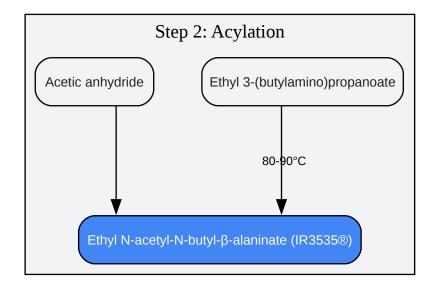
## **Synthesis of IR3535®**

The synthesis of Ethyl N-acetyl-N-butyl-β-alaninate (IR3535®) is a two-step process. The first step involves the formation of an intermediate, ethyl 3-(butylamino)propanoate, followed by an acylation step to yield the final product.[12][13]

## **Synthesis Pathway**







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Figure 1: Chemical synthesis pathway of IR3535®.

# Experimental Protocol: Synthesis of Ethyl N-acetyl-N-butyl-β-alaninate

Step 1: Synthesis of Ethyl 3-(butylamino)propanoate[12]

- To a 1000 mL three-neck flask, add 438 g (6.0 mol) of n-butylamine.
- Heat the n-butylamine to reflux under stirring.



- Add 100 g (1.0 mol) of ethyl acrylate dropwise to the refluxing n-butylamine.
- After the addition is complete, maintain the reflux and stirring for 3-4 hours. Monitor the reaction progress using gas chromatography.
- Once the reaction is complete, remove the excess n-butylamine using a rotary evaporator.
- Purify the product, ethyl 3-(butylamino)propanoate, by vacuum distillation.

Step 2: Synthesis of Ethyl N-acetyl-N-butyl-β-alaninate (IR3535®)[12]

- In a 500 mL three-neck flask, add 173 g (1.0 mol) of ethyl 3-(butylamino)propanoate.
- Control the internal temperature between 80-90°C.
- Under stirring, add 132 g (1.2 mol) of acetic anhydride dropwise.
- After the addition is complete, maintain the reaction mixture at the same temperature for 1 hour.
- The resulting product is Ethyl N-acetyl-N-butyl-β-alaninate.

## **Mechanism of Action**

The repellent mechanism of IR3535® is multifaceted and involves interactions with the insect's chemosensory systems. It is believed to function by perplexing the olfactory sensors of insects, thereby preventing them from locating a host.[14]

## Olfactory and Gustatory Receptor Interactions

Studies have shown that IR3535® modulates the activity of various insect odorant receptors (ORs) and gustatory receptors (GRs).

Odorant Receptor Modulation: In Aedes aegypti, IR3535® has been shown to inhibit the activity of odorant receptors AaOR2 and AaOR8, which are involved in detecting attractants.
 [9][15] In Culex quinquefasciatus, it activates the CquiOR136 and CquiOR32 receptors.[13] This suggests that IR3535® can act as both an antagonist and an agonist on different ORs, leading to a disruption of the insect's ability to process olfactory cues.[9][15]



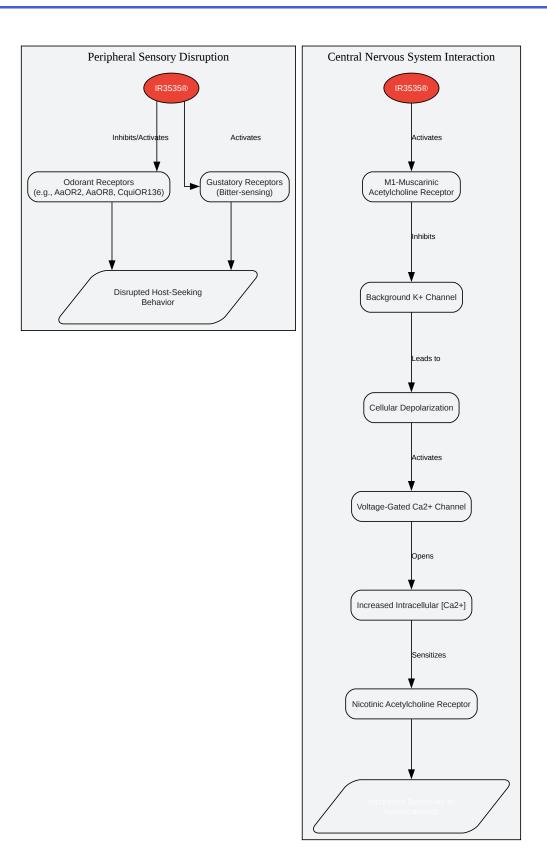
 Gustatory Receptor Interaction: Research indicates that bitter-sensing gustatory receptor neurons are essential for the detection of IR3535®, suggesting a role for taste in its repellent effect.[16]

## **Neurological Pathway**

Recent findings suggest that IR3535®'s mode of action extends beyond peripheral sensory neurons.

- Muscarinic Acetylcholine Receptor Activation: In insect neurosecretory cells, low
  concentrations of IR3535® have been shown to induce a rise in intracellular calcium.[17]
  This is achieved through the activation of the M1-muscarinic acetylcholine receptor subtype,
  which in turn inhibits background potassium channels, leading to cell depolarization and the
  opening of voltage-gated calcium channels.[17]
- Synergistic Effects: The increase in intracellular calcium enhances the sensitivity of nicotinic acetylcholine receptors to neonicotinoid insecticides like thiacloprid, indicating a potential for synergistic use in vector control strategies.[17]





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Figure 2: Proposed mechanism of action of IR3535®.



# **Efficacy**

The efficacy of IR3535® has been demonstrated against a broad spectrum of arthropods.

**Efficacy Data** 

Target Insect	Formulation	Protection Time	Reference
Aedes mosquitoes	20%	7-10 hours	[9][18]
Culex mosquitoes	20%	7-10 hours	[9][18]
Anopheles mosquitoes	20%	3.8 - 4 hours	[1][9][18]
Blacklegged ticks (Ixodes scapularis)	10% lotion, 20% spray	9.1 - 12.2 hours	[19][20]
Triatoma infestans	-	Minimum repellent concentration: 1.15 μg/cm²	[5]

A 20% formulation of IR3535® has been shown to provide 98% protection against mosquito bites for up to 9 hours in field settings.[21] In laboratory studies, 20% IR3535® demonstrated protection times of 9.8 hours against Aedes aegypti and 13.7 hours against Culex quinquefasciatus.[20][22]

## **Experimental Protocol: Arm-in-Cage Efficacy Test**

The "arm-in-cage" test is a standard method for evaluating the efficacy of topical insect repellents.

Objective: To determine the Complete Protection Time (CPT) of a repellent formulation against host-seeking female mosquitoes.

#### Materials:

• Test cage (e.g., 40 x 40 x 40 cm)

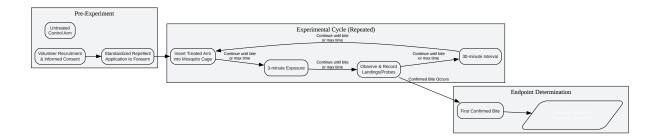


- 200-250 host-seeking female mosquitoes (e.g., Aedes aegypti, Culex quinquefasciatus, Anopheles gambiae)
- · Test repellent formulation
- Human volunteers
- Aspirator for collecting landing mosquitoes

Procedure (based on WHO and EPA guidelines):[1][3][5][8][23]

- Recruit and obtain informed consent from human volunteers.
- Apply a standardized dose of the repellent formulation (e.g., 1 g/600 cm²) to a defined area
  on the volunteer's forearm. One arm remains untreated as a control.
- At specified time intervals (e.g., every 30 minutes), the volunteer inserts the treated forearm into the cage of mosquitoes for a set duration (e.g., 3 minutes).
- Observe and record the number of mosquito landings and/or probes. A landing with intent to bite is defined as a mosquito alighting on the skin and extending its proboscis.
- The test continues for a predetermined period (e.g., 8 hours) or until the first confirmed bite occurs. A confirmed bite is typically defined as one bite followed by another within a short timeframe (e.g., 30 minutes).
- The Complete Protection Time (CPT) is recorded as the time from application to the first confirmed bite.





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Figure 3: Arm-in-Cage experimental workflow.

# **Safety and Toxicology**

IR3535® has an excellent safety profile, established through extensive toxicological studies.[8]

**Toxicological Data** 

Test	Result	Species	Reference
Acute Oral LD50	>5000 mg/kg	Rat	[1]
Acute Dermal LD50	10000 mg/kg	Rat	[1]
Acute Inhalation LC50	>5.1 mg/L	Rat	[1]
Human Skin Absorption	13.3% of applied dose	Human	[8]



IR3535® is considered practically non-toxic via oral and inhalation routes and slightly toxic via dermal exposure.[8] It can be a serious eye irritant.[5][8] Following dermal application in humans, approximately 13.3% of the dose is absorbed. It is then rapidly metabolized to a free acid and completely excreted in the urine.[8]

## **Experimental Protocol: Toxicological Assessment**

Toxicological evaluation of a new insect repellent active ingredient typically follows a tiered approach as guided by regulatory agencies.

#### Acute Toxicity Testing:[19]

- Acute Oral Toxicity: A single, high dose of the substance is administered to laboratory animals (e.g., rats) via gavage. The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality to determine the LD50.
- Acute Dermal Toxicity: The substance is applied to the shaved skin of animals (e.g., rabbits or rats) for 24 hours. Observations for toxicity and mortality are made to determine the dermal LD50.
- Acute Inhalation Toxicity: Animals are exposed to the substance as a vapor or aerosol in an inhalation chamber for a specified duration (e.g., 4 hours) to determine the LC50.

#### Irritation and Sensitization Testing:[7]

- Dermal Irritation: The substance is applied to the skin of test animals (e.g., rabbits) under a patch for a period of time, and the skin is evaluated for signs of irritation such as erythema and edema.
- Eye Irritation: A small amount of the substance is instilled into the eye of a test animal (e.g., a rabbit), and the eye is observed for signs of irritation to the cornea, iris, and conjunctiva.
- Skin Sensitization: The potential of the substance to cause an allergic contact dermatitis is
  evaluated, often using the Guinea Pig Maximization Test or the Local Lymph Node Assay.
  This involves an initial induction phase followed by a challenge phase to observe for signs of
  sensitization.



### Conclusion

IR3535®, developed by Merck, stands as a significant achievement in the field of insect repellents. Its development, inspired by a natural amino acid, has resulted in a product with a well-established efficacy and an excellent safety profile, making it a valuable tool for public health worldwide. The detailed understanding of its synthesis, mechanism of action, and the rigorous experimental protocols used in its evaluation, as outlined in this guide, provide a solid foundation for future research and development in the field of insect repellents.

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